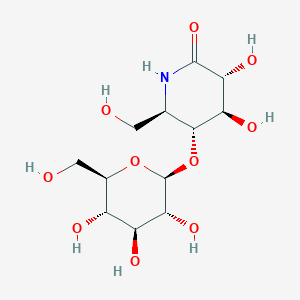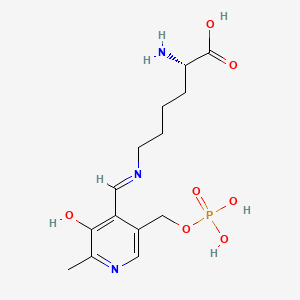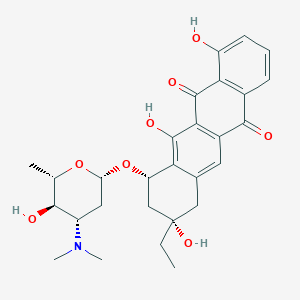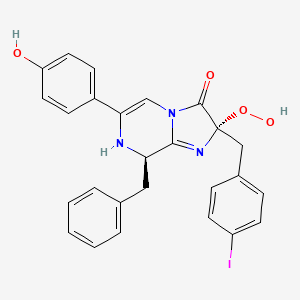
I-Coeleneterazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
I-Coeleneterazine is a small molecule that belongs to the class of imidazopyrazines. It is a derivative of coelenterazine, a luciferin found in various bioluminescent marine organisms such as the jellyfish Aequorea victoria and the sea pansy Renilla. Coelenterazine and its derivatives, including this compound, are known for their ability to produce light through chemiluminescence and bioluminescence reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of I-Coeleneterazine involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the imidazopyrazinone core: This step involves the condensation of an aldehyde with a hydrazine derivative to form the imidazopyrazinone ring system.
Introduction of the iodine substituent: The iodine atom is introduced through an electrophilic substitution reaction using iodine or an iodine-containing reagent.
Functionalization of the phenyl rings: The phenyl rings are functionalized with hydroxyl and other substituents through various organic reactions such as Friedel-Crafts acylation and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as recrystallization and chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
I-Coeleneterazine undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxygen, this compound can undergo oxidation to form an excited intermediate, which emits light as it returns to the ground state.
Reduction: Reduction reactions can be used to modify the functional groups on the phenyl rings.
Substitution: Electrophilic and nucleophilic substitution reactions are commonly used to introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as iodine or bromine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can have different luminescent properties and applications .
Scientific Research Applications
I-Coeleneterazine has a wide range of scientific research applications, including:
Chemistry: Used as a chemiluminescent reagent in various analytical techniques.
Biology: Employed in bioluminescent assays to study cellular processes and molecular interactions.
Medicine: Utilized in imaging techniques to monitor biological processes in vivo.
Industry: Applied in the development of biosensors and diagnostic tools
Mechanism of Action
The mechanism of action of I-Coeleneterazine involves its oxidation to form an excited intermediate, which emits light as it returns to the ground state. This process is catalyzed by luciferase enzymes in bioluminescent organisms. The molecular targets and pathways involved include the interaction of this compound with luciferase enzymes and the subsequent production of light through the oxidation of the luciferin substrate .
Comparison with Similar Compounds
I-Coeleneterazine is similar to other coelenterazine derivatives such as native coelenterazine, coelenterazine h, and DeepBlueC. it has unique properties that make it suitable for specific applications:
Native coelenterazine: Found in various marine organisms and used in bioluminescent assays.
Coelenterazine h: Known for its high luminescence quantum yield and sensitivity to calcium ions.
DeepBlueC: Used as a substrate for bioluminescence imaging with a red-shifted emission
This compound stands out due to its unique luminescent properties and its ability to be used in a wide range of applications, from analytical chemistry to in vivo imaging .
Properties
Molecular Formula |
C26H22IN3O4 |
|---|---|
Molecular Weight |
567.4 g/mol |
IUPAC Name |
(2S,8R)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C26H22IN3O4/c27-20-10-6-18(7-11-20)15-26(34-33)25(32)30-16-23(19-8-12-21(31)13-9-19)28-22(24(30)29-26)14-17-4-2-1-3-5-17/h1-13,16,22,28,31,33H,14-15H2/t22-,26+/m1/s1 |
InChI Key |
VKJBKKSOPAEBAT-GJZUVCINSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2C3=N[C@@](C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)I)OO |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=NC(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)I)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-amino-3-[[(3R,5R)-5-[(R)-amino(carboxy)methyl]-1,2-oxazolidin-3-yl]sulfanyl]propanoic acid](/img/structure/B10776707.png)
![[2,4,6-Triisopropyl-phenylsulfonyl-L-[3-amidino-phenylalanine]]-piperazine-N'-beta-alanine](/img/structure/B10776712.png)
![[[(2S,3R,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B10776721.png)
![(2R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(4-iodobenzyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776726.png)
![3-(alpha-D-galactopyranosyloxy)-N-(3-{4-[3-({2-[(3-{4-[3-({[3-(hexopyranosyloxy)-5-nitrophenyl]carbonyl}amino)propyl]piperazin-1-yl}propyl)amino]-3,4-dioxocyclobut-1-en-1-yl}amino)propyl]piperazin-1-yl}propyl)-5-nitrobenzamide](/img/structure/B10776727.png)
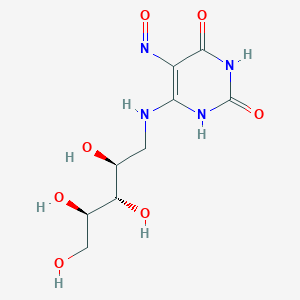
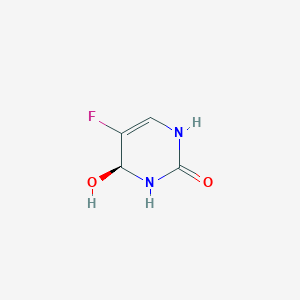

![2-{4-[2-(S)-Allyloxycarbonylamino-3-{4-[(2-carboxy-phenyl)-oxalyl-amino]-phenyl}-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester](/img/structure/B10776752.png)
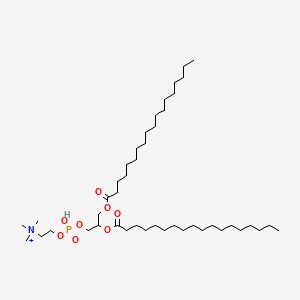
![Phosporic acid mono-[3,4-dihydroxy-5-(5-methoxy-benzoimidazol-1-YL)-tetrahydro-furan-2-ylmethyl] ester](/img/structure/B10776759.png)
